molecular formula C14H14O2 B15380504 (4-Methoxy-[1,1'-biphenyl]-2-yl)methanol

(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol

Cat. No.: B15380504
M. Wt: 214.26 g/mol
InChI Key: JUGLHYPHNUYNBA-UHFFFAOYSA-N
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Description

(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol (CAS 52008-92-1) is a functionalized biphenyl compound of high interest in organic synthesis and materials science research. With the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol, it serves as a versatile chemical building block . The compound features both a methoxy group and a hydroxymethyl group on its biphenyl scaffold. The methoxy group is an electron-donating substituent that can significantly influence the electronic properties of the molecule and direct further synthetic modifications . The hydroxymethyl group is a particularly valuable and flexible handle for further chemical transformation; it can be oxidized to form aldehydes or carboxylic acids, or undergo functionalization to form esters, ethers, or other derivatives . This makes this compound a critical intermediate for constructing more complex molecular architectures. Biphenyl scaffolds like this one are considered "privileged structures" in research and are frequently explored in the development of pharmaceuticals, agrochemicals, and organic materials . They are commonly synthesized using modern transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for efficient construction of the biaryl core . Researchers value this specific compound for its potential application in creating novel substances, including those for organic light-emitting diodes (OLEDs) and as a model substrate in methodology development . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(5-methoxy-2-phenylphenyl)methanol

InChI

InChI=1S/C14H14O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3

InChI Key

JUGLHYPHNUYNBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)CO

Origin of Product

United States

Biological Activity

(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol is an organic compound characterized by its biphenyl structure, featuring a methoxy group and a hydroxymethyl group. This unique structural configuration suggests potential pharmacological properties, particularly in medicinal chemistry. The compound has garnered attention for its biological activities, including anticancer, antibacterial, and antifungal effects.

The molecular formula of this compound is C15_{15}H16_{16}O\ (molecular weight: 214.26 g/mol). The presence of both the methoxy and hydroxymethyl groups significantly influences its chemical reactivity and biological interactions.

Anticancer Activity

Research indicates that biphenyl derivatives can interfere with cancer cell proliferation. Studies suggest that this compound exhibits potential anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer and HepG2 hepatoma cell lines, demonstrating significant cytotoxicity.
  • Mechanisms of Action : The anticancer activity may be attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.
Cancer Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
HepG215.0Cell cycle arrest

Antibacterial Activity

This compound has shown promising antibacterial activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies reveal that the compound exhibits varying degrees of antibacterial efficacy, with MIC values ranging from 3.00 to 12.28 µmol/mL against Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µmol/mL) Activity
Staphylococcus aureus4.09Effective
Escherichia coli8.00Moderate

Antifungal Activity

The antifungal properties of this compound have also been investigated:

  • Minimum Fungicidal Concentration (MFC) : The compound displays antifungal activity with MFC values ranging from 1.88 to 34.05 µmol/mL against various fungal species.
Fungal Species MFC (µmol/mL) Activity
Candida albicans3.52Strong
Aspergillus niger10.00Moderate

Mechanistic Insights

The biological activity of this compound can be further elucidated through molecular docking studies and enzyme kinetics assays:

  • Binding Affinity : Preliminary findings indicate that the methoxy and hydroxymethyl groups enhance binding affinity to specific biological targets such as enzymes involved in metabolic pathways.
  • Inhibition Studies : The compound has been shown to inhibit key enzymes related to bacterial cell wall synthesis and fungal growth.

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

  • A study published in F1000Research demonstrated its efficacy against multiple cancer cell lines, emphasizing its role in downregulating oncogenic transcription factors .
  • Another research article reported on its antibacterial properties, comparing it to standard antibiotics like ampicillin and showing superior activity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of biphenyl methanol derivatives allow for comparative analyses of their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison with key analogues:

Table 1: Comparative Analysis of Biphenyl Methanol Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol 4-OCH₃, 2-CH₂OH C₁₄H₁₄O₂ 214.26 Precursor for piperidine ligands; Suzuki coupling
(4-Fluoro-4′-methyl-[1,1'-biphenyl]-2-yl)methanol (1c) 4-F, 4′-CH₃, 2-CH₂OH C₁₄H₁₃FO 218.25 GPR120 agonist; potential antidiabetic agent
(4′-Methylbiphenyl-4-yl)methanol 4′-CH₃, 4-CH₂OH C₁₄H₁₄O 198.26 Melting point: 95°C; CAS 79757-92-9
2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol 4-CH₃, 4-CH₂CH₂OH C₁₅H₁₆O 212.29 Density: 1.054 g/cm³; pKa ~14.87
4-(2-Methoxyphenyl)benzaldehyde 2-OCH₃, 4-CHO C₁₄H₁₂O₂ 212.24 Aldehyde precursor for heterocyclic synthesis
2-(4-Methoxyphenyl)-1-phenylethanol 4-OCH₃, 1-C₆H₅, 2-CH₂CH₂OH C₁₅H₁₆O₂ 228.29 Used in chiral alcohol synthesis

Key Structural and Functional Differences

Substituent Effects on Reactivity: The methoxy group in the target compound enhances electron density on the biphenyl system, facilitating electrophilic substitutions. The aldehyde in 4-(2-Methoxyphenyl)benzaldehyde offers a reactive site for condensation reactions, unlike the stable hydroxymethyl group in the target compound.

Pharmacological Relevance: Compound 1c (4-Fluoro-4′-methyl variant) demonstrated efficacy as a GPR120 agonist, highlighting the role of fluorine in enhancing binding affinity to metabolic receptors . Ethanol derivatives like 2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol exhibit higher pKa values (~14.87), suggesting reduced acidity compared to methanol analogues.

Synthetic Methodologies: The target compound is synthesized via Suzuki-Miyaura cross-coupling , a method also used for analogues like (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol (97% purity) . Lactonization studies on dimethoxy variants (e.g., (2',5'-dimethoxy-[1,1'-biphenyl]-2-yl)methanol) achieved 46% yield, slightly higher than less substituted counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methoxy-[1,1'-biphenyl]-2-yl)methanol?

  • Methodology :

  • Friedel-Crafts Acylation : Reacting biphenyl derivatives with acetyl chloride in the presence of AlCl₃, followed by reduction of the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄ .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with boronic acids to assemble the biphenyl scaffold, followed by functionalization of the methoxy and hydroxymethyl groups .
  • Purification : Reverse-phase HPLC (RP-HPLC) or recrystallization from ethanol (EtOH) is used to isolate high-purity product .

Q. How is this compound characterized structurally?

  • Techniques :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substitution patterns and stereochemistry. For example, aromatic protons in DMSO-d₆ show distinct coupling constants (e.g., δ 7.57 ppm, J = 7.2 Hz) .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Storage : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the alcohol group .
  • Reactivity : The hydroxymethyl group is prone to oxidation; avoid strong oxidizing agents (e.g., CrO₃) unless intentional .

Advanced Research Questions

Q. How can researchers design experiments to study its interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (kₐ, k_d) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., TPH1 for serotonin synthesis studies) .
  • In Vitro Assays : Test inhibitory activity against bacterial biotin carboxylase or cancer cell lines (e.g., IC₅₀ determination) .

Q. What computational methods are suitable for analyzing its electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments .

Q. How does structural modification impact its activity in structure-activity relationship (SAR) studies?

  • Approach :

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .

  • Bioactivity Comparison : Test analogs for antimicrobial, antioxidant, or enzyme-inhibitory activity (see table below) .

    Compound Substituent Bioactivity (IC₅₀) Reference
    (4-Methoxy-biphenyl-2-yl)methanol-OCH₃, -CH₂OH12 µM (Antioxidant)
    (4-Ethoxy-biphenyl-2-yl)methanol-OCH₂CH₃, -CH₂OH18 µM
    (4-Chloro-biphenyl-2-yl)methanol-Cl, -CH₂OH8 µM (Antimicrobial)

Q. What role does this compound play in catalytic processes (e.g., asymmetric synthesis)?

  • Application : Acts as a chiral ligand in Pd-catalyzed cross-coupling reactions. The biphenyl scaffold provides steric bulk, while the hydroxymethyl group coordinates metals .
  • Optimization : Vary methoxy positioning to enhance enantioselectivity (e.g., 4-methoxy vs. 3-methoxy derivatives) .

Q. What are its degradation pathways under environmental or metabolic conditions?

  • Oxidative Degradation : The alcohol group oxidizes to a ketone (e.g., 4-methoxy-biphenyl-2-carbaldehyde) under aerobic conditions .
  • Photodegradation : UV exposure cleaves the biphenyl bond, forming phenolic byproducts .

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